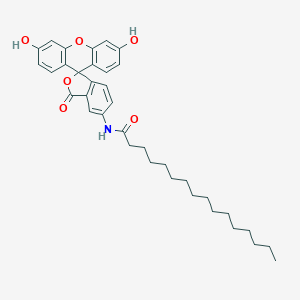

5-Hexadecanoylaminofluorescein

説明

Historical Context of Fluorescein (B123965) Derivatives in Biomedical Research

The journey of fluorescein in biomedical research began with its synthesis by Adolf von Baeyer in 1871. researchgate.netwikipedia.org Initially recognized for its intense green fluorescence, its potential as a biological marker was not realized until the 1930s, when it began to be used for visualizing tissues and cells. researchgate.net A significant breakthrough occurred with the development of fluorescein isothiocyanate (FITC), first described in 1942 and synthesized in 1958. wikipedia.org FITC contains a reactive isothiocyanate group that allows it to be covalently bonded to proteins, making it an invaluable tool for labeling antibodies and tracking cellular components. wikipedia.orgwisdomlib.orgfiveable.me This innovation paved the way for widespread applications such as flow cytometry and immunofluorescence, revolutionizing cell biology. fiveable.mebitesizebio.com Concurrently, in the 1950s, fluorescein angiography emerged as a vital diagnostic technique in ophthalmology to visualize retinal blood vessels. keelerglobal.com These foundational developments established fluorescein and its derivatives as versatile and powerful fluorophores in the biomedical sciences. nih.gov

Rationale for the Development of Hydrophobic Fluorescein Probes, Including 5-Hexadecanoylaminofluorescein

The cell plasma membrane, a fundamental component of all living cells, is a lipid bilayer that acts as a barrier between the cell's interior and the external environment. uq.edu.aufrontiersin.org The core of this membrane is hydrophobic, composed of the fatty acid tails of phospholipids. To investigate the complex structure and dynamics of this hydrophobic environment, researchers required specialized tools. Standard water-soluble fluorescein derivatives were inadequate for studying processes within the lipid bilayer.

This necessity drove the development of lipophilic, or hydrophobic, fluorescent probes. The strategy was to modify existing fluorophores, like fluorescein, by attaching long hydrocarbon chains. uq.edu.aufrontiersin.org These lipid tails can insert into the hydrophobic core of the cell membrane, effectively anchoring the fluorescent part of the molecule to the membrane surface. uq.edu.aubiomol.com

This compound (also known as HAF) is a prime example of this design. It incorporates a 16-carbon alkyl chain (the hexadecanoyl group) attached to a fluorescein molecule. biomol.comresearchgate.net This modification renders the molecule lipophilic, allowing its long hydrocarbon tail to integrate into the lipid bilayer while the fluorescein fluorophore resides at the aqueous interface. biomol.com This specific positioning enables the probe to report on the properties and processes occurring at the membrane surface, such as changes in pH or interactions within membrane microdomains like lipid rafts. biomol.comnih.govmdpi.com

Overview of this compound as a Research Tool

This compound is a specialized fluorescent probe valued for its lipophilic and pH-sensitive properties. biomol.comlongdom.org Its ability to anchor within cellular membranes makes it an effective tool for a variety of research applications.

One of its primary uses is for the fluorescent labeling of plasma membranes and for monitoring the pH at the membrane's surface. biomol.comlongdom.orgnih.gov Because the fluorescence intensity of the fluorescein moiety is dependent on pH, HAF can be used to measure real-time changes in proton concentration near the cell surface. nih.govphysiology.org This has been particularly useful in neurobiology for studying pH dynamics in retinal cells. nih.govnih.gov

Beyond membrane studies, HAF has been employed for the visualization of proteins in SDS-PAGE gels. biomol.comchemicalbook.comchemdad.com In the field of materials science and drug delivery, it has served as a model hydrophobic "drug" to study the uptake and release from nanogel carrier systems. researchgate.net Furthermore, its fluorescent properties are utilized in Förster Resonance Energy Transfer (FRET) studies to quantify the binding between cell surface receptors and ligands on engineered biomaterials. pnas.orgnih.gov

The specific properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₆H₄₃NO₆ |

| Molecular Weight | 585.73 g/mol |

| Appearance | Beige to Yellow-Orange Solid |

| Solubility | Slightly soluble in water, DMSO, and Methanol |

| Excitation Maximum | ~497 nm |

| Emission Maximum | ~520 nm |

| Common Names | HAF, HEDAF, AFC16, C16-Fluor |

| Data sourced from references biomol.com, chemicalbook.com, nih.gov, chemdad.com |

Scope and Significance of Current Academic Research on this compound

Current academic research continues to leverage the unique properties of this compound to investigate complex biological questions. Its significance lies in its ability to provide localized information at the critical interface of the cell membrane.

A key area of research is in cellular physiology, particularly in understanding ion transport and pH regulation. Studies on retinal horizontal cells use HAF to test hypotheses about the role of extracellular pH in neural signaling and feedback mechanisms within the retina. nih.govphysiology.orgnih.gov In toxicology and pharmacology, HAF is used to elucidate the mechanisms of cytotoxicity. For instance, it has been used to demonstrate how anesthetic agents like propofol (B549288) can disrupt the proton gradient across cell membranes, leading to apoptosis. longdom.org

In the fields of biomaterials and tissue engineering, HAF is instrumental in designing and evaluating new materials that interact with cells. By incorporating HAF into cell membranes and using FRET, researchers can quantify the formation of bonds between cell integrin receptors and engineered peptides on hydrogel scaffolds. pnas.orgnih.gov This information is vital for understanding how matrix properties influence stem cell behavior and differentiation. Additionally, HAF is used to study how lipids sort and behave in areas of high membrane curvature, providing insight into fundamental processes like endocytosis and cellular trafficking. rsc.org

The diverse applications of this compound are highlighted in the following table.

| Research Area | Application of this compound | Key Findings |

| Neurobiology | Monitoring extracellular pH changes in retinal horizontal cells. nih.govnih.gov | Used to investigate the role of pH in mediating feedback inhibition from horizontal cells to photoreceptors. nih.govphysiology.org |

| Cell Biology/Pharmacology | Measuring membrane surface pH to study drug-induced cytotoxicity. longdom.org | Demonstrated that propofol acts as a protonophore, disrupting the membrane pH gradient and inducing apoptosis. longdom.org |

| Biomaterials/Tissue Engineering | Acting as a FRET donor to measure ligand-receptor binding at the cell-matrix interface. pnas.orgnih.gov | Quantified the relationship between matrix elasticity, integrin-RGD bond formation, and stem cell fate. nih.gov |

| Biophysics | Visualizing lipid accumulation at sites of membrane curvature. rsc.org | Showed that single-tailed lipids like HAF preferentially accumulate in curved regions of a membrane. rsc.org |

| Drug Delivery | Serving as a fluorescent mock drug cargo in nanocarriers. researchgate.net | Used to track the cellular uptake of nanogels and the subsequent intracellular diffusion of the lipophilic cargo. researchgate.net |

特性

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSRVJGBAIRGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993787 | |

| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-80-3 | |

| Record name | N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexadecanoyl)aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Approaches in Advanced Research

Methodologies for the Synthesis of 5-Hexadecanoylaminofluorescein

The primary route for the synthesis of this compound involves a two-step process: the preparation of the core intermediate, 5-aminofluorescein (B15267), followed by its acylation with a long-chain fatty acid.

The synthesis of 5-aminofluorescein can be achieved through the reaction of 4-nitrophthalic acid with resorcinol. This condensation reaction, typically carried out in the presence of a dehydrating agent like orthophosphoric acid at elevated temperatures (around 135°C), yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein isomers. google.com The separation of these isomers is a critical step. One approach involves the differential solubility of their diacetate or dipropionate derivatives. google.com For instance, treatment of the isomer mixture with propionic anhydride (B1165640) allows for the isolation of 5-nitrofluorescein dipropionate. google.com

Once the 5-nitrofluorescein derivative is isolated, the nitro group is reduced to an amine to yield 5-aminofluorescein. A common method for this reduction is the use of sodium sulfide (B99878) in an aqueous solution. google.com The reaction mixture is typically boiled, and upon cooling and acidification, 5-aminofluorescein precipitates and can be collected. google.com

The final step in the synthesis of this compound is the acylation of 5-aminofluorescein. This is typically achieved by reacting 5-aminofluorescein with hexadecanoyl chloride, also known as palmitoyl (B13399708) chloride, in the presence of a base such as triethylamine (B128534) or pyridine. scholaris.casmolecule.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the amide bond. The lipophilic hexadecanoyl chain is thus attached to the fluorescein (B123965) core, imparting the amphiphilic character to the final molecule. microbiologyresearch.org

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Nitrofluorescein Synthesis | 4-Nitrophthalic Acid, Resorcinol | Orthophosphoric acid, ~135°C | Mixture of 5- and 6-Nitrofluorescein |

| 2. Isomer Separation | Mixture of Nitrofluorescein Isomers | Propionic anhydride (for dipropionate formation) | 5-Nitrofluorescein dipropionate |

| 3. Reduction | 5-Nitrofluorescein dipropionate | Sodium sulfide, boiling aqueous solution | 5-Aminofluorescein |

| 4. Acylation | 5-Aminofluorescein, Hexadecanoyl chloride | Triethylamine or Pyridine | This compound |

Synthesis of Related Amphiphilic Fluorescein Derivatives (e.g., 5-Dodecanoylaminofluorescein (B34368), 5-Octadecanoylaminofluorescein)

The synthetic strategy for this compound is readily adaptable for the creation of a homologous series of amphiphilic fluorescein derivatives. By substituting hexadecanoyl chloride with other long-chain acyl chlorides, derivatives with varying alkyl chain lengths can be produced.

For the synthesis of 5-Dodecanoylaminofluorescein , 5-aminofluorescein is reacted with dodecanoyl chloride. medchemexpress.com This derivative, with a 12-carbon alkyl chain, is also a lipophilic fluorescent probe used in membrane studies and for determining the critical micelle concentration of detergents. medchemexpress.com

Similarly, 5-Octadecanoylaminofluorescein is synthesized by the acylation of 5-aminofluorescein with octadecanoyl chloride. microbiologyresearch.orgpubcompare.ai This derivative, possessing an 18-carbon tail, exhibits strong lipophilic properties and is utilized in studies of membrane dynamics. microbiologyresearch.orgscispace.com

The general applicability of this synthetic route allows for the fine-tuning of the probe's hydrophobic properties by simply altering the length of the fatty acyl chloride used in the final acylation step. This versatility is crucial for designing probes tailored to specific membrane environments or research questions.

| Target Compound | Acyl Chloride Used | Alkyl Chain Length |

|---|---|---|

| 5-Dodecanoylaminofluorescein | Dodecanoyl chloride | 12 carbons |

| This compound | Hexadecanoyl chloride | 16 carbons |

| 5-Octadecanoylaminofluorescein | Octadecanoyl chloride | 18 carbons |

Strategies for Functionalizing this compound and its Analogues for Specific Research Applications

The functionalization of this compound and its analogues is primarily directed at enhancing their utility as fluorescent probes in biological systems. These strategies often involve non-covalent encapsulation or incorporation into larger assemblies rather than direct covalent modification of the stable acylaminofluorescein structure.

A prominent application is their use as mock drug cargo in the development and characterization of drug delivery systems. For instance, this compound has been loaded into dextran-based nanogels to study their cellular uptake and intracellular release mechanisms. nih.gov The hydrophobic nature of the probe allows it to be efficiently encapsulated within the hydrophobic domains of these nanocarriers. nih.gov

These amphiphilic probes are also widely used for studying membrane properties . The fatty acyl chain inserts into the lipid bilayer of cellular membranes, while the fluorescent fluorescein headgroup remains at the aqueous interface. microbiologyresearch.orgnih.gov This positioning allows for the investigation of membrane fluidity, lateral diffusion of lipids, and the pH of the microenvironment at the cell surface. nih.gov

Furthermore, these derivatives can be incorporated into liposomes to act as fluorescent tracers for these vesicles in biological systems. The stable insertion of the probe into the liposomal membrane allows for the tracking of the liposomes and their cargo.

In some instances, the fluorescein moiety itself can be further derivatized prior to the acylation step to create more complex probes. For example, glycosylated derivatives of 5-dodecanoylaminofluorescein, such as 5-dodecanoylaminofluorescein di-β-D-galactopyranoside, have been synthesized. google.com These functionalized probes act as fluorogenic substrates for specific enzymes like β-galactosidase, releasing the fluorescent product upon enzymatic cleavage. google.com This strategy allows for the detection and quantification of specific enzyme activities within cells.

Purification and Characterization Techniques in Advanced Synthesis Research

The successful synthesis of this compound and its analogues requires rigorous purification and characterization to ensure the quality and reliability of the final product for research applications.

Purification of these long-chain acylaminofluoresceins typically involves chromatographic methods. Due to the significant difference in polarity between the starting material (5-aminofluorescein) and the acylated product, silica gel column chromatography is an effective purification technique. A solvent system with a gradient of increasing polarity is often used to first elute the less polar product, followed by the more polar unreacted starting materials and byproducts.

For higher purity requirements, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is employed. nih.gov In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The highly lipophilic acylaminofluoresceins are strongly retained on the column and can be separated with high resolution from any impurities.

Characterization of the purified compounds relies on a combination of spectroscopic and spectrometric techniques:

Spectroscopic and Photophysical Research of 5 Hexadecanoylaminofluorescein

Luminescence Enhancement Mechanisms of 5-Hexadecanoylaminofluorescein in Specific Environments

The fluorescence of this compound is highly sensitive to its local environment. A key feature of this compound is the dramatic enhancement of its luminescence under specific conditions, which is central to its utility as a molecular probe.

Hydrophobic Tail-Mediated Luminescence Enhancement upon Protein Binding

While fluorescein (B123965) itself exhibits low luminescence in acidic aqueous solutions, the introduction of a hydrophobic tail, such as the hexadecanoyl group in this compound, leads to a significant increase in luminescence intensity upon binding to proteins. nih.gov This phenomenon is attributed to the hydrophobic tail facilitating the non-covalent association of the dye with proteins. nih.govwesternsydney.edu.au The binding event effectively shields the fluorescein fluorophore from the quenching effects of the aqueous environment, leading to a more intense fluorescent signal. nih.gov This property has been successfully utilized for the highly sensitive fluorescent staining of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where protein bands containing as little as 0.1 to 1 nanogram of protein can be visualized. nih.gov The interaction is thought to be dependent on the SDS coat on the proteins, with electrostatic forces playing a role between the dye, basic amino acid residues, and SDS molecules. westernsydney.edu.au

Environmental Factors Influencing this compound Fluorescence

The fluorescence of this compound, like its parent compound fluorescein, is influenced by several environmental factors. The surrounding pH, temperature, and the polarity of the solvent can all affect its photophysical properties. encyclopedia.pubmdpi.commdpi.com For instance, the fluorescence of fluorescein derivatives is generally quenched in acidic conditions and enhanced in basic environments. encyclopedia.pub This is due to changes in the ionic structure of the fluorescein molecule with varying pH. encyclopedia.pub Additionally, the presence of certain substances, such as reactive oxygen species, can lead to photobleaching and a decrease in fluorescence intensity. researchgate.netmdpi.com The hydrophobic nature of the hexadecanoyl tail also means that the probe's fluorescence is significantly enhanced in nonpolar environments, such as within the lipid bilayer of membranes or in hydrophobic pockets of proteins, as this environment protects the fluorophore from quenching by water molecules. thermofisher.com

Fluorescence Resonance Energy Transfer (FRET) Applications with this compound as a Donor

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions over distances typically in the range of 1 to 10 nanometers. nih.govthermofisher.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. thermofisher.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity. thermofisher.com

This compound can serve as a donor fluorophore in FRET studies. thermofisher.comtheses.cz Its emission spectrum makes it a suitable partner for acceptor dyes like octadecyl rhodamine B. thermofisher.com Such FRET pairs have been employed to monitor membrane fusion events. thermofisher.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, a principle that allows for the investigation of the structure and conformation of proteins and nucleic acids, as well as receptor-ligand interactions. thermofisher.comrug.nl The use of this compound in FRET-based assays provides a means to study the spatial distribution and assembly of protein complexes within biological membranes. thermofisher.com

Photophysical Properties Relevant to Probe Functionality

The utility of this compound as a fluorescent probe is defined by several key photophysical properties, including its sensitivity to pH and its photostability.

pH Sensitivity and Ratiometric pH Imaging with this compound

The fluorescence of this compound is pH-dependent, a characteristic inherited from its fluorescein core. nih.govthermofisher.com The fluorescence intensity of fluorescein and its derivatives is significantly reduced in acidic environments (below pH 7) and is maximal in basic conditions (above pH 8). encyclopedia.pubthermofisher.com This pH sensitivity allows this compound to be used as a pH indicator. nih.govuic.edu

The compound has been employed in ratiometric pH imaging. uic.edunih.gov Ratiometric measurements involve exciting the dye at two different wavelengths and calculating the ratio of the resulting fluorescence intensities. nih.gov This method offers a more precise determination of pH by correcting for variables such as dye concentration, photobleaching, and instrument sensitivity. encyclopedia.pubnih.gov For instance, this compound has been used to study extracellular pH changes in biological tissues by exciting the dye at two wavelengths (e.g., 488 nm and 440 nm) and measuring the emission at a single wavelength (e.g., 530 nm). nih.gov

| Property | Value | Reference |

| pKa' | 6.62 | semanticscholar.org |

| Excitation Wavelengths (Ratiometric) | 410 nm / 488 nm / 440 nm | nih.govsemanticscholar.org |

| Emission Wavelength | >500 nm / 530 nm | nih.govsemanticscholar.org |

| Dynamic Range (pH) | 5.0 - 8.0 | semanticscholar.org |

Considerations for Photostability in Research Assays

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to light, is a critical consideration for any fluorescence-based assay. researchgate.net Fluorescein and its derivatives are known to be susceptible to photobleaching, where the fluorescence intensity decreases under prolonged or intense illumination. encyclopedia.pubnih.govthermofisher.com This process can be accelerated by the presence of reactive oxygen species. researchgate.netmdpi.com

Therefore, when using this compound in research, it is important to take measures to minimize photobleaching. This includes using the lowest possible excitation light intensity, limiting the duration of exposure, and storing the dye in the dark. encyclopedia.pubnih.gov The photobleaching of fluorescein derivatives can be a limiting factor in quantitative measurements and long-term imaging experiments. thermofisher.com

Interactions with Biological Membranes and Lipid Systems

Integration and Localization of 5-Hexadecanoylaminofluorescein within Lipid Bilayers

Amphiphilic Nature and Membrane Association Dynamics

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a fat-loving (lipophilic) part. This dual nature dictates its behavior in aqueous and lipid environments. The fluorescein (B123965) portion is polar and readily interacts with water, while the long 16-carbon hexadecanoyl chain is nonpolar and prefers to be in a lipid environment. This structure drives its association with and insertion into cellular membranes and artificial lipid bilayers. thermofisher.comsmolecule.comthermofisher.com

When introduced into a system containing lipid membranes, 5-HDAF spontaneously partitions into the lipid phase. The lipophilic tail embeds itself within the hydrophobic core of the bilayer, while the polar fluorescein headgroup typically resides near the membrane-water interface. thermofisher.com This insertion process is dynamic and allows the probe to become an integral part of the membrane, enabling the study of various membrane properties. The incorporation of 5-HDAF into the cellular membranes of SH-SY5Y cells has been demonstrated, indicating its utility in studying membrane dynamics in living cells. nih.govresearchgate.net

Differential Localization in Membrane Leaflets (e.g., Outer vs. Inner)

The distribution of 5-HDAF between the two leaflets of a lipid bilayer is not always uniform and can be influenced by experimental conditions. Some studies have suggested that this compound tends to remain predominantly in the outer leaflet of epithelial cell membranes. thermofisher.com This asymmetric distribution is thought to be related to the probe's structure and the biophysical properties of the membrane. It has been observed that unlike its shorter-chain counterpart, the dodecanoyl derivative, 5-HDAF does not readily "flip-flop" to the inner leaflet at lower temperatures (below 10°C). thermofisher.com However, other research indicates that the apparent lack of translocation to the inner leaflet and passage through tight junctions might be due to the aggregation of the probe rather than a fundamental transport limitation. thermofisher.com

This compound in Membrane Curvature Sensing and Lipid Sorting Studies

The shape of a cell membrane plays a crucial role in various cellular processes by influencing the sorting of lipids and proteins. rsc.org 5-HDAF has proven to be a valuable tool in elucidating the principles of membrane curvature sensing and lipid sorting.

Enrichment at Sites of Membrane Curvature

Research has shown that this compound, as a single-tailed lipid, becomes enriched at sites of high membrane curvature. rsc.org In model systems using nanoparticle-patterned substrates to create regions of controlled curvature, this fluorescein-labeled fatty acid accumulates at these curved sites. rsc.org The density of this accumulation has been observed to increase in regions with higher curvature, suggesting a direct relationship between the degree of membrane bending and the preferential localization of this lipid probe. rsc.org This phenomenon is attributed to the geometric and physical properties of the lipid, which favor its partitioning into areas where the membrane is bent. rsc.org

Dynamics of Lipid Exchange in Curved Membrane Regions

Despite their accumulation at curved sites, the lipid domains enriched with 5-HDAF are not static. They are capable of exchanging with the surrounding flat membrane surface. rsc.org This dynamic equilibrium has been demonstrated using Fluorescence Recovery After Photobleaching (FRAP) experiments. In these studies, the fluorescence of the accumulated probe at curved sites is bleached with a laser, and the subsequent recovery of fluorescence is monitored. The recovery indicates that unbleached 5-HDAF molecules from the surrounding flat membrane can diffuse into the bleached curved region, demonstrating the fluid and dynamic nature of these lipid assemblies. rsc.org

Assessment of Membrane Fluidity Using this compound and Related Probes

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that affects many cellular functions. Fluorescent probes are widely used to assess this property. While 5-HDAF is more commonly associated with curvature and lipid sorting studies, it and other amphiphilic probes are utilized in techniques that measure membrane fluidity.

Fluorescence Recovery After Photobleaching (FRAP) is a common technique that employs fluorescently labeled lipids, including amphiphilic fluoresceins, to measure the lateral diffusion of lipids within the membrane. thermofisher.com The rate of fluorescence recovery in a photobleached area is directly related to the diffusion coefficient of the fluorescent probe, which in turn reflects the fluidity of the membrane. For instance, the fluidity of supported lipid bilayers formed over nanoparticles has been confirmed using FRAP with dye-labeled lipids, showing that the bulk membrane remains fluid. rsc.org

Studies on SH-SY5Y cells have utilized this compound as a representative saturated fatty acid to confirm the integration of exogenous fatty acids into cellular membranes, a prerequisite for studying their effects on membrane fluidity. nih.govresearchgate.net While this specific probe was used to demonstrate incorporation, other fluorescent probes like Laurdan are often used to quantify changes in membrane fluidity by measuring shifts in their emission spectra, which are sensitive to the polarity of the local environment and thus the packing of lipid acyl chains. plos.org

| Probe/Method | Application in Fluidity Assessment | Key Findings |

| Amphiphilic Fluoresceins (general) | Fluorescence Recovery After Photobleaching (FRAP) measurements of lipid lateral diffusion. thermofisher.com | Rate of fluorescence recovery indicates the diffusion coefficient of the probe, reflecting membrane fluidity. rsc.org |

| This compound | Confirmation of integration into cellular membranes for subsequent fluidity studies. nih.govresearchgate.net | Demonstrates the feasibility of using exogenous fluorescent fatty acids to study membrane properties. nih.govresearchgate.net |

| Laurdan | Measurement of membrane fluidity through its generalized polarization (GP) property. plos.org | A lower GP value corresponds to higher membrane fluidity, while a higher GP value indicates a more rigid membrane. plos.org |

Fluorescence Recovery After Photobleaching (FRAP) Methodologies

Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to measure the two-dimensional lateral diffusion of molecules within a membrane. This compound and its analogues are common amphiphilic probes employed in FRAP studies to assess lipid mobility and membrane fluidity. thermofisher.comthermofisher.com

The FRAP method involves labeling the membrane with a fluorescent probe like this compound. oup.com A high-intensity laser beam is then focused on a small, defined area of the membrane, which irreversibly bleaches the fluorophores within that spot. oup.com Subsequently, the recovery of fluorescence in the bleached area is monitored over time at a lower laser intensity. This recovery is due to the lateral movement of unbleached fluorescent molecules from the surrounding membrane into the photobleached region. The rate and extent of this fluorescence recovery provide quantitative data on the diffusion coefficient (D) and the mobile fraction (%M) of the probe, which are indicative of the membrane's fluidity. rsc.org

In studies of mammalian spermatozoa, for instance, FRAP has been utilized to resolve lipid dynamics across different surface domains. oup.com By loading sperm plasma membranes with a fluorescent reporter probe, researchers can measure and compare diffusion coefficients in distinct regions, such as the acrosome and post-acrosome. oup.com Similarly, FRAP has been used to assess the fluidity of lipid bilayers formed over nanoparticle-patterned substrates, demonstrating that the membrane remains fluid in both flat and curved regions. rsc.org

Impact of Fatty Acid Unsaturation on Membrane Fluidity using this compound

The composition of fatty acids within a cell membrane, particularly their degree of unsaturation, is a critical determinant of membrane fluidity. This compound, as a fluorescent analogue of a saturated fatty acid, serves as an excellent control and baseline probe in studies investigating these effects. nih.govresearchgate.netresearchgate.net

In one key study, researchers used this compound to confirm its incorporation into the cellular membranes of differentiated SH-SY5Y neuroblastoma cells. nih.govresearchgate.net They then systematically investigated how various fatty acids, differing in the number of double bonds, affected membrane fluidity, which was measured using FRAP. The findings revealed that not all unsaturated fatty acids uniformly increase membrane fluidity.

The study demonstrated that fatty acids with four or more double bonds—specifically arachidonic acid (AA, 20:4), eicosapentaenoic acid (EPA, 20:5), and docosahexaenoic acid (DHA, 22:6)—significantly increased membrane fluidity. researchgate.net In contrast, treatment with stearic acid (SA, 18:0, a saturated fatty acid), oleic acid (OA, 18:1), linoleic acid (LA, 18:2), and α-linolenic acid (ALA, 18:3) did not produce a significant change in membrane fluidity compared to controls. researchgate.net These results highlight that a high degree of unsaturation is required to substantially alter the physical properties of the cell membrane. researchgate.net

Table 1: Effect of Fatty Acid Treatment on Membrane Fluidity

| Fatty Acid | Number of Double Bonds | Effect on Membrane Fluidity |

|---|---|---|

| Stearic Acid (SA) | 0 | No significant increase |

| Oleic Acid (OA) | 1 | No significant increase |

| Linoleic Acid (LA) | 2 | No significant increase |

| α-Linolenic Acid (ALA) | 3 | No significant increase |

| Arachidonic Acid (AA) | 4 | Significant increase |

| Eicosapentaenoic Acid (EPA) | 5 | Significant increase |

| Docosahexaenoic Acid (DHA) | 6 | Significant increase |

Data sourced from a study on differentiated SH-SY5Y cells. researchgate.net

Membrane Stability and Pore Formation Research with this compound

This compound is also employed as a membrane dye in studies focused on membrane stability and the dynamics of pore formation. nih.gov These investigations are crucial for understanding cellular responses to stress and for the development of technologies like electroporation-based cancer treatments. nih.gov

In research using giant unilamellar vesicles (GUVs) as model membranes, this compound was used to visualize membrane behavior when subjected to strong electric pulses or detergents like Triton X-100. nih.gov A key finding from these studies is that membrane surface charge is a defining regulator of stability. GUVs composed of zwitterionic (neutral) lipids tended to be more stable, whereas vesicles containing negatively charged lipids were more prone to catastrophic collapse into tubular structures following pore formation. nih.gov

This destabilization is linked to the membrane's edge tension, which is the energy penalty associated with the exposed hydrophobic edges of a pore. The research showed that edge tension significantly decreases as the fraction of charged lipids increases, making pores less likely to reseal and rendering the membrane unstable. nih.gov Furthermore, the destabilizing effect was more pronounced in membranes containing lipids with a higher degree of acyl chain unsaturation. nih.gov Conversely, the presence of divalent cations like Ca2+ could reverse this instability by screening the membrane charge. nih.gov

Lipid Microdomain and Raft Research Utilizing this compound

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. mdpi.comnih.govfrontiersin.org These domains are thought to exist in a liquid-ordered phase and serve as platforms for organizing cellular processes like signal transduction. nih.govfrontiersin.org While this compound is not a canonical raft-specific probe, its behavior can provide insights into the physical properties and organization of membranes containing such domains.

Studies using nanoparticle-patterned substrates to create supported lipid bilayers with both flat and curved regions have shown that this compound, a single-tailed lipid analogue, becomes enriched at sites of high curvature. rsc.org These curved areas can be considered a form of microdomain. Despite this accumulation, the probe molecules remain mobile and can exchange with the surrounding flat membrane, as demonstrated by FRAP experiments. rsc.org

Furthermore, in the context of membrane fusion, which is often mediated at raft-like domains, this compound can act as a fluorescent donor in Förster Resonance Energy Transfer (FRET) assays. thermofisher.comthermofisher.comthermofisher.com By monitoring the energy transfer to an acceptor probe like octadecyl rhodamine B, researchers can study the proximity and dynamics of lipids during fusion events. thermofisher.comthermofisher.com Some reports have indicated that this compound tends to remain in the outer leaflet of epithelial cell membranes, a property that has been explored in studies of membrane transport and barrier function, although this may be influenced by probe aggregation. thermofisher.comthermofisher.com

Cellular and Subcellular Applications As a Fluorescent Probe

Cellular Uptake Mechanisms of 5-Hexadecanoylaminofluorescein

The entry of this compound into cells is a critical aspect of its function as a fluorescent probe. This process is influenced by several factors, including its interaction with the cell membrane and the properties of the surrounding solution.

Non-Specific Incorporation into Cellular Membranes

As a lipophilic molecule, this compound readily incorporates into the lipid bilayers of cellular membranes. longdom.org This non-specific incorporation is driven by the hydrophobic interactions between its long hexadecanoyl (C16) chain and the fatty acyl chains of membrane phospholipids. The fluorescein (B123965) moiety, being more polar, tends to orient itself towards the aqueous environment at the membrane surface. longdom.org This amphiphilic nature allows the probe to stably associate with the plasma membrane and other intracellular membranes. researchgate.netthermofisher.com

Influence of Solution Properties on Cellular Permeability

The permeability of this compound across cellular barriers, such as the tight junctions in endothelial cell monolayers, is highly dependent on its solution properties. nih.gov Studies have shown that under standard physiological conditions (pH 7.3 and 4°C), the probe primarily labels the apical membrane of confluent endothelial cell monolayers and does not readily penetrate to the basolateral side. nih.gov However, when the solubility of the probe is increased by adjusting the conditions to a higher pH (8.5) and temperature (20°C), it can more effectively label both the apical and basolateral membrane domains. nih.gov This indicates that the solubility of this compound in the aqueous medium, rather than the physical barrier of tight junctions, is the primary determinant of its ability to permeate cell layers. nih.gov

The table below summarizes the effect of solution properties on the permeability of this compound in bovine aortic endothelial cell monolayers.

| Condition | Apical Membrane Labeling | Basolateral Membrane Labeling | Conclusion |

| pH 7.3, 4°C | Yes | No | Impenetrable through tight junctions |

| pH 8.5, 20°C | Yes | Yes | Permeable, indicating solubility dependence |

This table illustrates how adjusting the pH and temperature of the solution can alter the permeability of this compound across a cell monolayer, as detailed in the referenced study.

Evaluation of Intracellular Distribution

Once inside the cell, this compound can distribute among various intracellular compartments. While it primarily resides in membranes, its precise localization can be influenced by cellular activity and the specific cell type. thermofisher.com In some instances, the probe has been observed to be predominantly located in the outer leaflet of the plasma membrane. thermofisher.com The intracellular distribution is a key factor in its application, as it determines which cellular structures can be visualized and studied.

Application in Cell Staining and Labeling for Research

The ability of this compound to stably label cellular membranes has led to its widespread use in various research applications, from staining different cell types to distinguishing cell populations in complex experimental setups.

Membrane Labeling of Diverse Cell Lines

This compound has been successfully used to label the membranes of a wide array of cell lines, facilitating the visualization and study of their morphology and membrane dynamics.

Endothelial Cells: As previously mentioned, this probe has been used to study the properties of endothelial cell monolayers. nih.gov

Tumor Cells: The dye has been employed in the labeling of various cancer cells, including HeLa cells and tumor cells in general, for research into cancer biology and potential therapeutic interventions. longdom.orggoogleapis.comnih.gov

SH-SY5Y Cells: This human neuroblastoma cell line, often used as a model for neuronal cells, can be effectively stained with this compound to visualize cellular membranes. researchgate.netnih.govresearchgate.net Studies have shown its incorporation into the membranes of differentiated SH-SY5Y cells. researchgate.netnih.gov

Hematopoietic Stem/Progenitor Cells: While specific studies focusing solely on this compound for labeling hematopoietic stem cells are not detailed, the general applicability of lipophilic dyes for tracking such cells is well-established. nih.govfrontiersin.org The principle of membrane labeling is a common strategy in hematopoietic stem cell research.

The following table provides examples of cell lines labeled with this compound and the corresponding research focus.

| Cell Line | Research Focus |

| Bovine Aortic Endothelial Cells | Study of membrane permeability and tight junctions. nih.gov |

| HeLa Cells | Investigation of cytotoxicity mechanisms. longdom.org |

| SH-SY5Y Cells | Analysis of fatty acid incorporation into neuronal membranes. researchgate.netnih.gov |

| Tumor Cells | General immunofluorescent labeling. googleapis.com |

This table showcases the diverse applications of this compound in labeling different cell types for various research purposes.

Distinction of Cell Populations in Co-culture and Flow Cytometry Studies

A significant application of this compound is in distinguishing different cell populations within a mixed culture or for analysis by flow cytometry. biorxiv.orgnih.gov By pre-labeling one cell type with the fluorescent dye before co-culturing it with another, unlabeled cell type, researchers can easily identify and track the labeled cells. This is particularly useful in studies investigating cell-cell interactions, such as those between tumor cells and stromal cells, or in assessing the effects of one cell population on another. biorxiv.orgnih.gov

In flow cytometry, the fluorescence of this compound allows for the separation and quantification of the labeled cell population from the unlabeled ones. This enables detailed analysis of specific cell subsets within a heterogeneous sample. biorxiv.orgnih.gov

This compound as a Mock Drug or Cargo Marker in Delivery Systems Research

This compound (HAF) serves as a valuable tool in the field of drug delivery, where it is employed as a fluorescent surrogate for therapeutic agents. Its amphiphilic nature, consisting of a lipophilic hexadecanoyl (C16) chain and a hydrophilic, fluorescent fluorescein headgroup, allows it to be encapsulated within various drug delivery vehicles and subsequently tracked within cellular environments. researchgate.netnih.govasme.org This enables researchers to visualize and quantify the efficiency of delivery systems, including their uptake by cells and the intracellular fate of their cargo.

A notable example of HAF's application is in the study of lysozyme-dextran nanogels (LDNGs) as potential drug carriers. researchgate.netnih.govasme.org In this research, HAF was loaded into rhodamine-labeled dextran (B179266) nanogels (LRDNGs) to act as a "mock drug." researchgate.netnih.gov The amphiphilic properties of HAF facilitate its diffusion into the less hydrophilic lysozyme (B549824) core and the dextran shell of the nanogel. asme.org

Epifluorescence microscopy has been used to observe the uptake of these HAF-loaded nanogels (HAF-LRDNG) by human umbilical cord vein endothelial cells (HUVEC). nih.govasme.org Studies have shown a rapid uptake of the nanogels by these cells. nih.gov Interestingly, while the nanogel carrier itself was observed to localize within lysosomes, the HAF cargo was found to diffuse extensively throughout the cell within a short period of 15 minutes. researchgate.netnih.gov This suggests a rapid release of the cargo from the nanogel after cellular internalization.

The use of HAF as a cargo marker also extends to comparative studies of cellular uptake in different cell types. For instance, the uptake of LRDNGs was found to be significantly slower in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated THP-1 cells, a model for the mononuclear phagocyte system, compared to HUVECs. researchgate.netnih.gov

Table 1: Cellular Uptake and Cargo Release of HAF-Loaded Nanogels

| Cell Line | Nanogel Uptake | HAF Cargo Behavior | Timeframe | Reference |

|---|---|---|---|---|

| HUVEC | Rapid | Extensive diffusion within the cell | 15 minutes | researchgate.netnih.gov |

| PMA-stimulated THP-1 | Slow (41% of cells after 24h) | - | 24 hours | researchgate.netnih.gov |

These studies underscore the utility of this compound as a fluorescent probe to dissect the complex processes of drug delivery, providing critical insights into carrier-cell interactions and the intracellular release of encapsulated molecules. researchgate.netnih.govasme.org The impenetrability of HAF through endothelial cell monolayers has been shown to be dependent on its solution properties, such as temperature and pH, rather than solely the presence of tight junctions. nih.gov

Investigating Membrane Surface pH in Cellular Contexts Using this compound

This compound (HAF) is a lipophilic, pH-sensitive fluorescent dye extensively used for measuring the pH at the surface of cellular membranes (pHs). longdom.orgnih.govnih.gov Its unique molecular structure is key to this application. The long, lipophilic hexadecanoyl hydrocarbon chain anchors the molecule within the lipid bilayer of the plasma membrane, while the pH-sensitive fluorescein moiety remains at the aqueous interface, projecting approximately 2 nanometers from the membrane surface. longdom.orgnih.govphysiology.org This positioning makes HAF an effective probe for monitoring pH changes in the immediate vicinity of the cell membrane. longdom.orgnih.gov

The fluorescence of HAF is pH-dependent, allowing for ratiometric imaging of membrane surface pH. longdom.orgnih.gov This technique typically involves exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence intensities. This ratio can then be calibrated to specific pH values. physiology.orgnih.gov For instance, in studies of isolated horizontal cells from fish retina, HAF fluorescence was measured with excitation at 490 nm and 440 nm, with emission captured at 530 nm. nih.gov

A significant application of HAF has been in neurobiology, particularly in investigating the "H+ hypothesis" of lateral feedback inhibition in the retina. physiology.org This hypothesis posits that depolarization of horizontal cells leads to an acidification of their immediate extracellular environment. physiology.org Studies using HAF on isolated horizontal cells from carp (B13450389) and goldfish have shown that depolarization induced by high potassium or glutamate (B1630785) alters HAF fluorescence, indicating an extracellular acidification. nih.govphysiology.org

However, the interpretation of HAF data requires careful consideration of the dye's localization. Confocal microscopy has revealed that under certain staining conditions, HAF can accumulate within the intracellular compartment, which could confound the measurement of extracellular surface pH. nih.gov To address this, staining protocols have been optimized to minimize intracellular accumulation and maximize membrane-associated staining. nih.gov When using these optimized protocols on isolated catfish horizontal cells, a different result was observed: glutamatergic activation led to an increase in the HAF fluorescence ratio, consistent with an alkalinization of the extracellular surface. nih.gov

Table 2: HAF Staining Protocols and Observed pH Changes in Horizontal Cells

| HAF Concentration | Incubation Time & Temperature | HAF Localization | Observed pH Change upon Depolarization | Cell Type | Reference |

|---|---|---|---|---|---|

| 5 µM | 20 min at 4°C | High intracellular accumulation | Acidification | Carp, Goldfish | nih.govphysiology.orgnih.gov |

| 500 nM | 10 min at 18°C | Primarily membrane-associated | Alkalinization | Catfish | nih.gov |

These findings highlight the importance of precise experimental control and data interpretation when using HAF to probe membrane surface pH. The probe has also been instrumental in demonstrating that propofol (B549288), an intravenous anesthetic, can act as a protonophore, leading to a loss of the pH gradient across cellular and mitochondrial membranes. longdom.org

Studies on Lipid Peroxidation and Oxidative Stress Markers with Fluorescein Derivatives

Fluorescein and its derivatives are widely utilized as probes for detecting reactive oxygen species (ROS) and investigating oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. nih.govresearchgate.netsnmjournals.org Lipid peroxidation is a key event in oxidative stress, involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, by free radicals. wikipedia.orgmdpi.com

Lipophilic fluorescein derivatives, such as this compound (HAF), are particularly useful for detecting the formation of peroxyl radicals within membranes. thermofisher.com The lipophilic nature of HAF allows it to incorporate into lipid environments where peroxidation occurs. thermofisher.com The interaction of the fluorescein moiety with ROS can lead to changes in its fluorescence properties, which can be monitored to assess the extent of oxidative damage. researchgate.net

While dihydrofluorescein derivatives like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) are more commonly cited as general indicators of cellular oxidative stress, the principle extends to other fluorescein-based probes. snmjournals.orgthermofisher.com These probes are typically non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS. thermofisher.com However, a limitation of many of these probes, including dihydroethidium, is their lack of specificity, as they can be oxidized by a variety of ROS, such as superoxide, peroxynitrite, and hydroxyl radicals. snmjournals.orgnih.gov

The photobleaching of fluorescein itself has been proposed as a method to detect and quantify cellular responses to oxidative stress. researchgate.net In this approach, the rate of fluorescence decay due to photobleaching is measured. Interestingly, studies have shown that at low concentrations of hydrogen peroxide (H₂O₂), the photobleaching of intracellular fluorescein is slowed, potentially indicating the activation of cellular antioxidant defense mechanisms. researchgate.net At higher H₂O₂ concentrations, the photobleaching rate increases, consistent with increased oxidative stress. researchgate.net

Table 3: Fluorescein Derivatives in Oxidative Stress and Lipid Peroxidation Studies

| Probe | Target/Application | Principle of Detection | Key Findings/Limitations | Reference |

|---|---|---|---|---|

| This compound (HAF) | Peroxyl radicals in membranes | Alteration of fluorescence upon interaction with ROS | Useful for detecting peroxyl radical formation in lipid environments. | thermofisher.com |

| Dihydrodichlorofluorescein (DCFH₂) | General reactive oxygen species | Oxidation to fluorescent dichlorofluorescein (DCF) | Poor reactivity and specificity for H₂O₂; considered an indicator of gross ROS amount. | nih.gov |

| Hydroethidine (HE) | Superoxide (O₂•⁻) | Oxidation to fluorescent 2-hydroxyethidium (2-OH-E⁺) | Can also be oxidized by other ROS to ethidium (B1194527) (E⁺), requiring chromatographic separation for specific O₂•⁻ measurement. | nih.gov |

| Intracellular Fluorescein | Cellular response to oxidative stress | Rate of photobleaching | Anomalous, concentration-dependent reduction of photobleaching rate may indicate regulation of antioxidant mechanisms. | researchgate.net |

While direct and extensive studies focusing solely on this compound for lipid peroxidation are not as prevalent as for other probes, its properties as a lipophilic fluorescein derivative make it a relevant tool in the broader context of investigating oxidative damage in lipid membranes. thermofisher.com The development of more specific and targeted fluorescent probes remains an active area of research in the field of redox biology. nih.govfrontiersin.org

Investigating Protein Compound Interactions

Non-Covalent Staining of Proteins with 5-Hexadecanoylaminofluorescein in Electrophoretic Techniques

This compound serves as a non-covalent fluorescent stain for proteins in widely used electrophoretic techniques. nih.gov This method offers a simple and highly sensitive way to visualize proteins separated in gels. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

In SDS-PAGE, a technique that separates proteins based on their size, this compound can be effectively incorporated to stain protein bands. nih.gov This is typically achieved by either adding the dye during the protein fixation step or by treating the gel with a staining solution after fixation. nih.gov The hydrophobic tail of the dye is thought to mediate its interaction with the proteins. nih.gov This staining method is notable for its high sensitivity, with the ability to visualize protein bands containing as little as 0.1 to 1 nanogram of protein. nih.gov Furthermore, it exhibits less protein-to-protein variation in detection sensitivity compared to traditional methods like silver staining. nih.gov

Two-Dimensional Electrophoresis Applications

The utility of this compound extends to two-dimensional (2D) gel electrophoresis, a powerful technique for separating complex protein mixtures from biological samples. nih.govthermofisher.com In 2D-PAGE, proteins are separated first by their isoelectric point and then by their molecular weight. thermofisher.comnih.gov This technique is instrumental in proteomics for comparing protein expression profiles between different samples. thermofisher.com

Mechanisms of Protein Binding and Luminescence Enhancement

The fluorescence of fluorescein (B123965) is typically very low in acidic aqueous environments. nih.gov However, a significant increase in luminescence intensity occurs when it binds to proteins. nih.gov This enhancement is even more dramatic when a hydrophobic tail, such as the hexadecanoyl group in this compound, is introduced to the fluorescein molecule. nih.gov

The precise mechanism of how this compound binds to proteins is thought to be dependent on the sodium dodecyl sulfate (B86663) (SDS) coat on the proteins in SDS-PAGE. westernsydney.edu.au The interaction is believed to involve the hydrophobic tail of the dye. nih.gov While the exact forces are complex, they likely involve a combination of hydrophobic and other non-covalent interactions. nih.gov The binding of the dye to the protein creates a microenvironment that enhances the quantum yield of the fluorescein, leading to the observed increase in luminescence. nih.gov This phenomenon is the basis for its use as a sensitive protein stain. nih.gov

Role as a Fluorescent Label for Protein Interaction Studies

Beyond its use as a general protein stain, this compound can be employed as a fluorescent label to study specific protein interactions. Fluorescence resonance energy transfer (FRET) is a powerful technique that can detect the proximity of two fluorescently labeled molecules, providing insights into whether they interact. nih.gov

In FRET studies, this compound can act as a donor fluorophore. For instance, it has been used in combination with an acceptor fluorophore like octadecyl rhodamine B to monitor membrane fusion events. thermofisher.com The efficiency of energy transfer between the donor and acceptor provides information about the distance between the labeled molecules, and thus, their interaction. nih.gov This approach has been utilized in structural studies of various proteins, including blood coagulation factor IXa and the EGF receptor. thermofisher.com

Table 1: Applications of this compound in Protein Interaction Studies

| Application | Technique | Interacting Molecules | Reference |

| Membrane Fusion Monitoring | FRET | This compound (donor) and Octadecyl rhodamine B (acceptor) | thermofisher.com |

| Structural Study of Blood Coagulation Factor IXa | FRET | Fluorescein or dansyl labels and Octadecyl rhodamine B | thermofisher.com |

| Structural Study of EGF Receptor | FRET | Fluorescein or dansyl labels and Octadecyl rhodamine B | thermofisher.com |

This table is interactive. Click on the headers to sort the data.

Research on the Influence of Proteins on Lipid Dynamics using this compound

The amphiphilic nature of this compound, possessing both a hydrophilic fluorescein head and a hydrophobic lipid tail, makes it a suitable probe for investigating lipid dynamics in membranes and the influence of proteins on these dynamics. thermofisher.comthermofisher.com Time-resolved fluorescence anisotropy is a key technique used in these studies. thermofisher.com

By incorporating this compound into lipid bilayers, researchers can monitor changes in its rotational motion. thermofisher.com The presence and interaction of proteins with the lipid membrane can alter the local environment of the probe, leading to changes in its fluorescence anisotropy. biorxiv.org These changes provide valuable information about how proteins affect the fluidity and organization of the lipid bilayer. biorxiv.orgfrontiersin.org For example, studies have used this approach to understand how membrane proteins can influence their own localization and diffusion dynamics within the plasma membrane. biorxiv.org

Advanced Microscopic and Imaging Methodologies Utilizing 5 Hexadecanoylaminofluorescein

Total Internal Reflection Fluorescence (TIRF) Microscopy in Lipid Dynamics Studies

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for studying phenomena at the cell-substrate interface because it selectively excites fluorophores within a very thin region (typically less than 100 nanometers) of the specimen, minimizing background fluorescence from the bulk of the cell. nih.govmicroscopyu.com This makes it particularly well-suited for investigating the dynamics of lipids and proteins within the plasma membrane. nih.govnih.gov

Single Lipid Dynamics Visualization

Researchers have successfully employed TIRF microscopy to visualize the dynamics of single lipid molecules, including 5-Hexadecanoylaminofluorescein, near sites of membrane curvature. rsc.org By tracking the movement of individual fluorescently labeled lipids, it is possible to gain insights into how the local membrane environment influences their behavior. rsc.orgmdpi.com For instance, studies have shown that single lipid molecules can be observed visiting regions of curvature and exchanging with the surrounding flat membrane, highlighting the dynamic nature of these membrane domains. rsc.org

Observation of Lipid Accumulation at Curvature Sites

Membrane curvature plays a crucial role in a variety of cellular processes, and the distribution of lipids is thought to be coupled to this curvature. mdpi.comnih.gov this compound has been instrumental in demonstrating this principle. Using TIRF microscopy on supported lipid bilayers with engineered nanoscale curvature, it has been observed that this fluorescein-labeled fatty acid preferentially accumulates at sites of positive curvature. rsc.orgmdpi.com The density of this accumulation has been shown to increase with higher degrees of curvature. rsc.org This phenomenon has been observed in both symmetrically and asymmetrically labeled bilayers. rsc.org These findings support the concept of curvature-based lipid sorting, where the physical shape of the membrane influences the local lipid composition. rsc.orgnsf.gov

Confocal Fluorescence Microscopy for Cellular Localization and Membrane Studies

Confocal fluorescence microscopy offers enhanced spatial resolution and optical sectioning capabilities compared to conventional widefield microscopy, making it an invaluable tool for studying the subcellular localization of fluorescent probes like this compound. nih.govnih.gov This technique has been widely used to investigate the incorporation and distribution of this lipid analog within cellular membranes.

Studies have shown that this compound incorporates into the cellular membranes of various cell types, including SH-SY5Y neuroblastoma cells. researchgate.net Confocal imaging has revealed that this probe can be used to label cellular membranes, allowing for the visualization of membrane morphology and dynamics. researchgate.net However, the interpretation of its localization requires careful consideration. In some studies, while initially thought to be an exclusive extracellular surface label, confocal microscopy revealed that this compound can also be detected within the intracellular compartment. nih.gov Specifically, a high degree of colocalization has been observed with mitochondrial-specific dyes, suggesting that the probe can be internalized and accumulate in intracellular organelles. nih.gov

Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion Measurements

Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to measure the lateral mobility of fluorescently labeled molecules within a membrane. nih.govfluorofinder.compicoquant.com The method involves photobleaching the fluorophores in a defined region of interest with a high-intensity laser and then monitoring the recovery of fluorescence in that area as unbleached molecules diffuse in from the surroundings. fluorofinder.compicoquant.com The rate and extent of this recovery provide quantitative information about the diffusion coefficient and the mobile fraction of the labeled molecules. fluorofinder.compicoquant.com

This compound is a commonly used amphiphilic probe for FRAP measurements of lipid lateral diffusion. thermofisher.com The fluidity of membranes containing this probe can be demonstrated by the recovery of fluorescence after photobleaching. rsc.org For example, in studies of lipid domains on curved surfaces, FRAP experiments have shown that the lipid domains enriched in this compound are not static but are capable of exchanging with the surrounding flat membrane. rsc.org This indicates that the molecules retain their fluidity even when accumulated in these specialized domains. rsc.org

| Parameter | Description | Relevance to 5-HDA FRAP Studies |

| Diffusion Coefficient (D) | A measure of the speed at which molecules move laterally within the membrane. | Determined from the rate of fluorescence recovery. |

| Mobile Fraction (Mf) | The percentage of fluorescent molecules that are free to move and contribute to the fluorescence recovery. | Indicates the proportion of 5-HDA that is not constrained in its movement. |

| Immobile Fraction (If) | The percentage of fluorescent molecules that are unable to move into the bleached area. | Suggests that a portion of 5-HDA may be trapped or bound to immobile structures. |

Flow Cytometry for Cell Labeling and Population Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis and sorting of cells in a heterogeneous population. news-medical.netuu.sebaseclick.eu Cells are labeled with fluorescent probes and then passed one by one through a laser beam, where the scattered and emitted light is detected. news-medical.netnih.gov This allows for the quantification of various cellular parameters, including the expression of specific markers and the analysis of cell populations. uu.senih.gov

This compound has been utilized in flow cytometry for cell labeling. interchim.comgoogleapis.comgoogleapis.com By incubating cells with this fluorescent lipid analog, it is possible to label cell populations for subsequent analysis. This can be useful for identifying and quantifying specific cell populations based on their ability to incorporate the dye. annlabmed.org For example, information regarding lipid order heterogeneity among cell populations can be obtained using this method. thermofisher.com

Planar Optode Technology for pH Sensing in Microenvironments

Planar optodes are sensor foils that allow for the two-dimensional visualization of chemical parameters, such as pH or oxygen concentration, at interfaces. presens.de These sensors typically consist of an indicator dye immobilized in a polymer matrix. presens.de Changes in the analyte concentration lead to changes in the optical properties (e.g., fluorescence intensity) of the dye, which can be recorded with a camera system. presens.de

This compound has been successfully employed as a fluorescent pH indicator in planar optode technology. researchgate.netoup.com When embedded in a hydrogel matrix, this compound can be used to create pH-sensitive foils. oup.com These optodes have been used to study pH dynamics in various microenvironments, such as the rhizosphere, the area of soil immediately surrounding plant roots. oup.comnih.gov For instance, researchers have used these sensors to visualize pH changes in the range of 6 to 8 in marine samples and to map the pH distribution around plant roots and nodules. researchgate.netnih.gov The technology provides a non-invasive method for obtaining high-resolution spatial and temporal data on pH gradients. nih.gov

| Component | Function |

| This compound | The pH-sensitive fluorescent indicator dye. |

| Hydrogel (e.g., HydroMed D4) | The matrix material that immobilizes the indicator and is permeable to the analyte (H+). researchgate.netoup.com |

| Polyester Support | Provides a stable backing for the sensor foil. oup.com |

| Light Source (e.g., LED) | Excites the fluorescent indicator dye. mdpi.com |

| Camera (e.g., CCD) | Records the fluorescence emission from the sensor foil. oup.com |

Theoretical and Computational Modeling of 5 Hexadecanoylaminofluorescein Behavior

The study of 5-Hexadecanoylaminofluorescein and its interactions within biological systems is increasingly benefiting from theoretical and computational modeling. These approaches provide a molecular-level understanding that complements experimental observations, offering insights into its behavior as a fluorescent probe in complex environments like cell membranes.

Future Research Directions and Translational Perspectives Academic Focus

Development of Next-Generation 5-Hexadecanoylaminofluorescein Derivatives with Enhanced Properties

The core structure of this compound, a lipophilic derivative of fluorescein (B123965), has served as a foundational scaffold for the development of next-generation fluorescent probes. Researchers have focused on synthesizing new derivatives to enhance specific properties, such as photostability, quantum yield, and environmental sensitivity, or to introduce novel functionalities. These modifications aim to overcome some of the limitations of the parent molecule and expand its utility in complex biological investigations.

One area of development involves the synthesis of fluorinated xanthene derivatives. The introduction of fluorine atoms into the fluorescein core can significantly improve the photostability and quantum yield of the dye. These enhanced properties are often retained when the fluorinated dyes are conjugated to other molecules, making them superior to their non-fluorinated counterparts for certain applications. google.com For instance, halogenated fluorescein derivatives, such as those containing chloromethyl or difluoro groups, have demonstrated much better retention within live cells, which is crucial for long-term imaging experiments and monitoring processes like oxidative stress. mdpi.com

Another strategy focuses on modifying the lipophilic tail or the fluorophore itself to create probes with altered membrane-binding characteristics or sensitivities. By changing the length and nature of the acyl chain, derivatives with different affinities for specific membrane microdomains can be produced. For example, other lipophilic derivatives of fluorescein include 5-(N-dodecanoyl) aminofluorescein (C11-Fluor) and 5-octadecanoyl-aminofluorescein (C18-Fluor), which have different chain lengths affecting their membrane association. mdpi.compreprints.org The synthesis of such analogs allows for a more tailored approach to studying membrane biology. The general synthetic route often involves the reaction of a fluorescein amine with an activated form of the corresponding fatty acid. smolecule.com

Furthermore, the development of derivatives extends to creating probes for specific molecular targets or processes. This can involve attaching functional groups that respond to changes in the local environment, such as pH or the presence of specific ions. While this compound itself has been used as a pH-sensitive dye researchgate.netsemanticscholar.org, new derivatives could be engineered with altered pKa values or sensitivities. The goal of these synthetic efforts is to produce a toolkit of probes based on the 5-acylaminofluorescein structure, each optimized for a particular biological question. mdpi.commdpi.com

| Derivative Type | Modification Strategy | Enhanced Property / Novel Functionality | Reference |

| Fluorinated Fluoresceins | Introduction of fluorine atoms to the xanthene core. | Improved photostability and quantum yield. | google.com |

| Halogenated Derivatives | Addition of groups like chloromethyl or difluoro. | Enhanced retention in live cells for long-term imaging. | mdpi.com |

| Varied Acyl Chain Analogs | Altering the length of the lipophilic tail (e.g., C11, C18). | Modified membrane association and localization. | mdpi.compreprints.org |

| Functionalized Derivatives | Attaching groups sensitive to specific environmental changes. | Tunable sensitivity to factors like pH. | researchgate.netsemanticscholar.org |

Integration of this compound in Multi-Modal Imaging Strategies

The distinct fluorescent properties of this compound make it a valuable component in multi-modal imaging strategies, particularly in Correlative Light and Electron Microscopy (CLEM). wikipedia.orgdelmic.com CLEM combines the advantages of fluorescence microscopy (FM), which allows for the identification and localization of specific labeled molecules in living or fixed cells, with the high-resolution ultrastructural detail provided by electron microscopy (EM). nih.govwiley.com

In a typical CLEM workflow, a fluorescent probe like this compound is used to label a structure of interest, for example, the cell membrane. nih.gov The sample is first imaged using a fluorescence microscope to identify the cells or regions where the probe is located. This provides functional or localization information. Subsequently, the exact same sample is processed and imaged using an electron microscope. The high-resolution EM image provides detailed structural context, allowing researchers to see the precise ultrastructure of the area that was highlighted by the fluorescence. delmic.comnih.gov The integration of the two imaging modalities allows for a direct correlation between molecular identity and ultrastructural morphology. uniroma1.it

The use of this compound and similar probes is advantageous in this context because they can effectively stain membranes, which are then readily identifiable in the fluorescence channel. This initial localization is crucial for navigating the sample and finding the specific region of interest for high-magnification EM imaging, which can be a time-consuming process. wiley.com While some advanced CLEM methods use genetically encoded tags like GFP or photo-convertible proteins, lipophilic dyes like this compound offer a straightforward method for general membrane labeling. nih.gov

Beyond CLEM, the principles of using fluorescent probes in multi-modal approaches are expanding. For instance, in optoacoustic imaging, which combines light and sound for deep tissue imaging, fluorescent dyes can serve as contrast agents. epo.orgfrontiersin.org While not a primary application for this specific compound currently, derivatives of fluorescein could potentially be adapted for use in hybrid imaging techniques like optoacoustic/fluorescence imaging, where the fluorescence provides surface or cellular-level confirmation for signals detected by other modalities. frontiersin.org The core challenge and goal of these multi-modal strategies is the successful registration and integration of data from different imaging platforms to gain a more comprehensive understanding than any single technique could provide alone. nih.gov

| Imaging Modality | Role of this compound | Combined Information Gained | Reference |

| Correlative Light and Electron Microscopy (CLEM) | Fluorescently labels cell membranes or specific cellular compartments for initial identification via Light Microscopy. | Combines molecular localization (fluorescence) with high-resolution ultrastructural context (electron microscopy). | wikipedia.orgdelmic.comnih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Acts as a donor fluorophore in conjunction with an acceptor (e.g., octadecyl rhodamine B) to study molecular proximity. | Provides information on molecular interactions and dynamics, such as membrane fusion or ligand-receptor binding. | nih.govthermofisher.com |

| Potential for Hybrid Imaging (e.g., Optoacoustic/Fluorescence) | Could serve as the fluorescent component in a multi-modal contrast agent. | Potentially combines functional fluorescence data with deep-tissue structural or functional imaging. | epo.orgfrontiersin.org |

Expanding Applications in In Vitro and Ex Vivo Biological Systems

This compound has proven to be a versatile tool for a range of applications in both in vitro (cell culture) and ex vivo (tissue-based) studies. Its utility stems from its amphiphilic nature, which allows the lipophilic hexadecanoyl "tail" to anchor the probe within cellular membranes, while the polar fluorescein headgroup reports on the local environment. thermofisher.com

In Vitro Applications:

In cell culture systems, this compound is widely used for general cell membrane staining and tracking. nih.gov It has been employed to study cellular uptake and the intracellular fate of drug delivery systems. For example, it has been used as a model drug cargo within nanogels to track their uptake and subsequent release within human umbilical vein endothelial cells (HUVEC) and THP-1 cells. nih.gov

A significant application is its use in Fluorescence Resonance Energy Transfer (FRET) studies. When paired with a suitable acceptor fluorophore like octadecyl rhodamine B, it can be used to monitor membrane fusion events. thermofisher.com It has also been utilized as a FRET donor to quantify the formation of bonds between cell adhesion ligands and receptors, providing insights into cell-matrix interactions that are crucial for tissue engineering. nih.gov Furthermore, due to the pH-sensitivity of the fluorescein fluorophore, it has been used to examine the dynamics of extracellular pH in the vicinity of retinal horizontal cells, revealing complex patterns of pH changes associated with cellular processes. researchgate.net

Ex Vivo Applications: